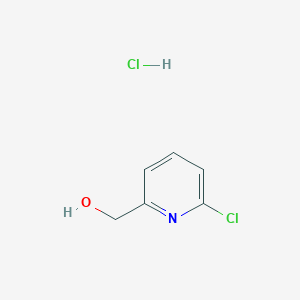

6-Chloro-2-hydroxymethylpyridine hydrochloride

説明

特性

IUPAC Name |

(6-chloropyridin-2-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO.ClH/c7-6-3-1-2-5(4-9)8-6;/h1-3,9H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYPNSMTFWTAIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60516571 | |

| Record name | (6-Chloropyridin-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83782-89-2 | |

| Record name | (6-Chloropyridin-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Friedel-Crafts Acylation of 2-Picoline

- Reactants: 2-picoline (2-methylpyridine), acetyl chloride or acetic anhydride as acylating agents

- Catalyst: Aluminum chloride (AlCl3)

- Solvent: Methanol or halohydrocarbons such as 1,2-ethylene dichloride or chloroform

- Conditions: The reaction mixture is cooled to below 0 °C during addition of acetyl chloride, then heated to 50–100 °C for 5–10 hours under reflux to complete acylation.

This step produces 2-methyl-6-acetylpyridine with high selectivity by electrophilic substitution at the 6-position of the pyridine ring.

| Parameter | Typical Range/Value |

|---|---|

| 2-Picoline | 9.3 g (approx. 0.1 mol) |

| Acetyl chloride | 7.8 g |

| Aluminum chloride | 1.3 g |

| Solvent (methanol) | 60 mL |

| Temperature | <0 °C (addition), 50–100 °C (reaction) |

| Reaction time | 5–10 hours |

| Yield | Near quantitative (complete conversion of 2-picoline) |

Reduction to 2-Methyl-6-Hydroxymethylpyridine

- Reducing agent: Sodium borohydride (NaBH4)

- Conditions: Reaction temperature typically at 50–90 °C for 5–10 hours

- Work-up: Filtration to remove inorganic salts, solvent evaporation, and extraction with dichloromethane followed by drying over anhydrous sodium sulfate

This step converts the acetyl group to a hydroxymethyl group selectively without over-reduction.

| Parameter | Typical Range/Value |

|---|---|

| Sodium borohydride | 1.9 g |

| Temperature | 50–90 °C |

| Reaction time | 5–10 hours |

| Yield | High (up to 83% recovery of intermediate) |

Chlorination to 6-Chloro-2-Hydroxymethylpyridine Hydrochloride

- Chlorinating agent: Thionyl chloride (SOCl2)

- Conditions: Addition at low temperature (-20 to -5 °C), then warming to room temperature for 2–3 hours

- Isolation: Product is obtained as hydrochloride salt, typically isolated by filtration or crystallization

This step replaces the hydroxyl hydrogen with chlorine, forming the hydrochloride salt of 6-chloro-2-hydroxymethylpyridine.

| Parameter | Typical Range/Value |

|---|---|

| Thionyl chloride | 6 g |

| Temperature | -20 to -5 °C (addition), then room temperature |

| Reaction time | 2–3 hours |

| Yield | 78–83% total recovery (overall process) |

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Product | Yield/Remarks |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 2-picoline, acetyl chloride, AlCl3, methanol, 0–100 °C, 5–10 h | 2-methyl-6-acetylpyridine | Complete conversion |

| 2 | Reduction | Sodium borohydride, 50–90 °C, 5–10 h | 2-methyl-6-hydroxymethylpyridine | High yield (up to 83%) |

| 3 | Chlorination | Thionyl chloride, -20 to RT, 2–3 h | This compound | 78–83% overall recovery |

Research Findings and Industrial Relevance

- The described synthetic route avoids expensive and hazardous reagents such as lithium methylide or methyl iodide, reducing cost and improving safety.

- The use of common reagents like acetyl chloride and sodium borohydride facilitates scalability.

- Reaction conditions are mild enough to minimize side reactions and impurities, resulting in high purity products suitable for pharmaceutical and agrochemical applications.

- Total recovery rates of 78–83% demonstrate the efficiency of the process.

- The method has been patented and is recognized for industrial applicability due to its simplicity, cost-effectiveness, and safety profile.

Additional Notes on Alternative Methods

- Alternative halogenation methods include the use of three chlorine isocyanates and halohydrocarbons (e.g., methylene dichloride, chloroform), which can also produce chloromethylpyridine derivatives with high yield and purity under controlled reflux conditions.

- Oxidation steps employing TEMPO catalysts and hypochlorite oxidants have been reported for related pyridine aldehyde syntheses but are less directly applicable to the chloromethyl derivative preparation.

化学反応の分析

Types of Reactions

6-Chloro-2-hydroxymethylpyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

Oxidation: 6-Chloro-2-pyridinecarboxylic acid

Reduction: 6-Chloro-2-hydroxymethylpyridine

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

6-Chloro-2-hydroxymethylpyridine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in diverse chemical reactions, leading to the development of drugs with enhanced efficacy and reduced side effects.

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound in synthesizing novel antimicrobial agents. The compound was reacted with various acyl chlorides to produce a series of derivatives that exhibited potent activity against bacterial strains. The derivatives were characterized using NMR and mass spectrometry, confirming their structures and biological activities.

| Compound | Activity | Bacterial Strains Tested |

|---|---|---|

| Derivative A | Moderate | E. coli, S. aureus |

| Derivative B | High | P. aeruginosa |

Agrochemical Applications

The compound is also utilized in the agrochemical industry, particularly in the formulation of pesticides and herbicides. Its ability to enhance the biological activity of certain agrochemicals makes it valuable for developing more effective agricultural products.

Case Study: Development of Herbicides

Research has shown that this compound can be employed to synthesize herbicides that target specific weed species while minimizing harm to crops. The compound's chlorinated structure contributes to its effectiveness in inhibiting plant growth.

| Herbicide | Target Weeds | Efficacy (%) |

|---|---|---|

| Herbicide X | Dandelion | 85% |

| Herbicide Y | Crabgrass | 90% |

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing various complex molecules. Its reactivity allows chemists to modify its structure through substitution and functionalization reactions.

Synthesis Pathways

The compound can be synthesized through several methods, including:

- Friedel-Crafts Acylation : Involves the reaction of pyridine derivatives with acylating agents.

- Chlorination Reactions : Utilizes chlorinating agents to introduce chlorine into the pyridine ring.

Industrial Applications

Beyond pharmaceuticals and agrochemicals, this compound finds utility in industrial applications such as:

- Catalysts : Used in various catalytic processes due to its ability to stabilize reactive intermediates.

- Solvents : Acts as a solvent for organic reactions owing to its polar nature.

作用機序

The mechanism of action of 6-Chloro-2-hydroxymethylpyridine hydrochloride involves its interaction with specific molecular targets. The chlorine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The exact pathways and molecular targets vary based on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

- 6-Chloropyridine-2-carboxylic acid

- 6-Chloro-2-pyridinemethanol

- 2-Hydroxymethylpyridine

Uniqueness

6-Chloro-2-hydroxymethylpyridine hydrochloride is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research .

生物活性

6-Chloro-2-hydroxymethylpyridine hydrochloride is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 6-position and a hydroxymethyl group at the 2-position of the pyridine ring. This structural configuration is believed to influence its interaction with biological targets, particularly in neurological and cancer-related pathways.

Research indicates that this compound may act as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This modulation enhances synaptic transmission and could have implications for cognitive enhancement and neuroprotection.

Key Findings:

- Positive Allosteric Modulation : The compound has shown efficacy in enhancing the activity of α7 nAChRs, which are implicated in cognitive processes and sensory gating. In vitro studies demonstrate that it increases the response to acetylcholine, suggesting a potential role in treating cognitive impairments associated with disorders like schizophrenia and Alzheimer's disease .

- Cytotoxicity Against Cancer Cells : Preliminary studies have indicated that derivatives of hydroxymethylpyridine compounds exhibit cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and breast adenocarcinoma (MCF-7). The mechanism appears to involve the induction of apoptosis in cancer cells .

Research Studies and Data Tables

Several studies have assessed the biological activity of this compound, providing valuable insights into its pharmacological profile.

Table 1: Biological Activity Summary

Case Studies

- Cognitive Enhancement : In a study involving animal models, administration of this compound resulted in improved performance on tasks assessing memory and learning. The compound's ability to modulate nAChRs was linked to these cognitive improvements, highlighting its potential as a treatment for neurodegenerative diseases.

- Cancer Treatment Potential : A series of experiments demonstrated that this compound could selectively induce apoptosis in cancer cells while sparing normal cells. The observed cytotoxicity was attributed to oxidative stress mechanisms triggered by the compound's interaction with cellular pathways involved in apoptosis .

Q & A

Q. What are the optimal synthetic routes for preparing 6-Chloro-2-hydroxymethylpyridine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be inferred from analogous pyridine derivatives. A common approach involves nucleophilic substitution reactions on pre-functionalized pyridine rings. For example, chlorination of hydroxymethyl precursors using reagents like thionyl chloride (SOCl₂) under anhydrous conditions may yield the hydrochloride salt . Reaction parameters such as temperature (typically 0–60°C), solvent (e.g., dichloromethane or tetrahydrofuran), and stoichiometric ratios of reagents should be optimized via Design of Experiments (DoE) to maximize yield and purity. Post-synthesis, rotary evaporation followed by recrystallization in ethanol/water mixtures is recommended for purification .

Q. Which analytical techniques are most effective for characterizing this compound, and how should they be applied?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the structure by identifying peaks corresponding to the hydroxymethyl (–CH₂OH) and chloro (–Cl) groups. Deuterated solvents (e.g., D₂O or DMSO-d₆) are preferred for solubility .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) can assess purity. A C18 column and mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) are typical .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode can verify molecular weight (calculated for C₆H₇Cl₂NO: ~204.04 g/mol) .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound participates in nucleophilic substitution versus oxidation reactions?

Methodological Answer:

- Nucleophilic Substitution: The chloro group at the 6-position is susceptible to substitution. For example, in the presence of sodium azide (NaN₃), the chloride may be replaced by an azide group, forming 6-azido-2-hydroxymethylpyridine. Kinetic studies using UV-Vis spectroscopy can monitor reaction progress, with pseudo-first-order rate constants determined under varying pH and temperature .

- Oxidation: The hydroxymethyl group (–CH₂OH) can oxidize to a carboxylate (–COOH) using KMnO₄ in acidic conditions. Reaction intermediates (e.g., aldehydes) should be trapped and identified via FT-IR or GC-MS to elucidate the pathway .

Q. What strategies mitigate instability of this compound under varying storage and experimental conditions?

Methodological Answer:

- Moisture Sensitivity: Store the compound in a desiccator with silica gel at –20°C to prevent hydrolysis of the hydroxymethyl group .

- Thermal Stability: Thermogravimetric Analysis (TGA) can determine decomposition temperatures. Avoid heating above 100°C unless inert atmospheres (N₂/Ar) are used .

- pH-Dependent Stability: Conduct accelerated stability studies in buffers (pH 1–12) at 40°C for 4 weeks. Monitor degradation via HPLC and compare with pharmacopeial standards (e.g., loss on drying <5.0 mg/g) .

Q. How can researchers resolve contradictions in analytical data (e.g., conflicting NMR or HPLC results) for this compound?

Methodological Answer:

- Cross-Validation: Combine multiple techniques (e.g., NMR, HPLC, and X-ray crystallography) to confirm structural assignments. For example, overlapping HPLC peaks may arise from degradation products; LC-MS can identify impurities .

- Isotopic Labeling: Use deuterated analogs to distinguish solvent peaks from compound signals in NMR .

- Collaborative Studies: Compare data with independent labs or databases like PubChem to verify reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。